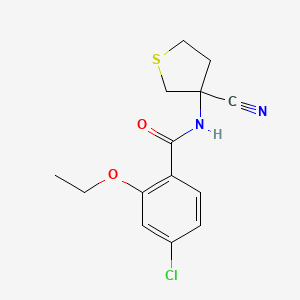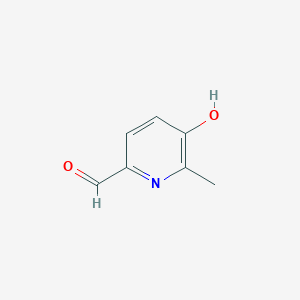![molecular formula C10H22N2O2S2 B2942758 tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate CAS No. 485800-29-1](/img/structure/B2942758.png)
tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a carbamate derivative, which means it contains a functional group derived from carbamic acid (NH2COOH). The “tert-butyl” part refers to a t-butyl group (C(CH3)3), which is a branched alkyl group. The “N-[2-(3-aminopropyldisulfanyl)ethyl]” part suggests the presence of an amino group (NH2) and a disulfide bond (S-S), which are attached to the carbamate group .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a carbamate group (O=C=O-NH), a t-butyl group (C(CH3)3), and a disulfide bond (S-S) attached to a propyl group (CH2-CH2-CH2) with an amino group (NH2) at one end .Chemical Reactions Analysis
Carbamates are known to undergo hydrolysis, especially under acidic conditions, to yield the corresponding amine and carbon dioxide . The disulfide bond can be reduced to give two thiol groups, or oxidized to give a disulfoxide.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to depend on the presence of the carbamate, t-butyl, and disulfide groups. For example, the carbamate group could allow for hydrogen bonding, affecting the compound’s solubility in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Metalation and Electrophilic Reactions
- Metalation Studies : Research on tert-butyl carbamate derivatives, like the one , shows their capacity for undergoing metalation, a reaction between nitrogen and silicon, followed by efficient interaction with various electrophiles. This process has implications in preparing α-functionalized α-amino silanes, contributing to advancements in organic chemistry (Sieburth, Somers, & O'hare, 1996).
Synthesis of Biologically Active Compounds
- Intermediate in Synthesis : Tert-butyl carbamate derivatives play a crucial role as intermediates in synthesizing biologically active compounds. For instance, they are instrumental in creating compounds like omisertinib (AZD9291), a notable example in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).
Study of Foldamer Structures
- Foldamer Research : A specific derivative of tert-butyl carbamate serves as a precursor in studying new classes of foldamer based on aza/α-dipeptide oligomerization. This area of research opens up new possibilities in understanding and synthesizing complex molecular structures (Abbas, Jamart Grégoire, Vanderesse, & Didierjean, 2009).
Transformations of Amino Protecting Groups
- Chemoselective Transformation : Research demonstrates the conversion of common amino protecting groups to tert-butyldimethylsilyl carbamates, which upon activation, react with various electrophiles. This insight is valuable in organic synthesis, particularly in the transformation of amino protecting groups (Sakaitani & Ohfune, 1990).
Synthesis of Functionalized Carbamates
- Functionalized Carbamate Synthesis : The research highlights processes for synthesizing functionalized carbamates using tert-butyl N-(chloromethyl)-N-methyl carbamate, revealing methods to create 1,2-aminoalcohol and other derivatives. Such findings are significant in developing new synthetic routes in organic chemistry (Guijarro, Ortiz, & Yus, 1996).
Asymmetric Synthesis of Amines
- Asymmetric Amine Synthesis : Tert-butyl derivatives are used in the asymmetric synthesis of amines, demonstrating their role as intermediates in producing a wide range of enantioenriched amines. This application is particularly relevant in the field of medicinal chemistry and drug design (Ellman, Owens, & Tang, 2002).
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2S2/c1-10(2,3)14-9(13)12-6-8-16-15-7-4-5-11/h4-8,11H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLRQRCRRGHDPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSSCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

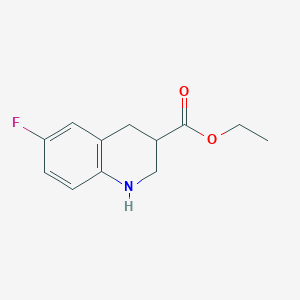

![7-(2-methoxyphenyl)-6-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2942679.png)
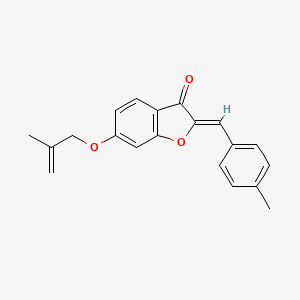
![(E)-N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2942681.png)
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2942682.png)
![(Z)-methyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2942683.png)
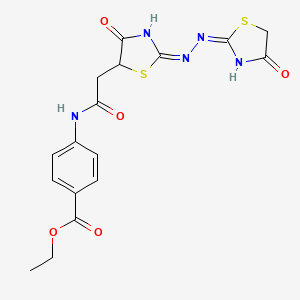
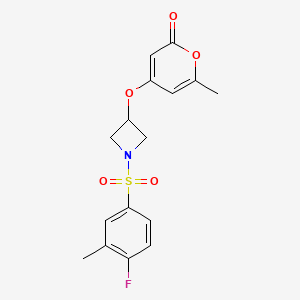
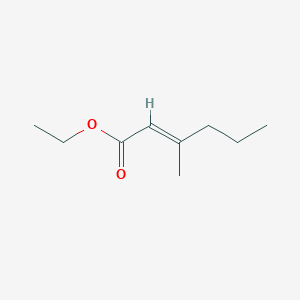
![5-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2942691.png)

